molecular formula C16H13Cl3N2O4S B2600670 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-36-8

2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide

Cat. No.: B2600670
CAS No.: 337922-36-8
M. Wt: 435.7
InChI Key: MXKMOMSIUHSPMI-CCEZHUSRSA-N
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Description

2,3-Dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chloro, sulfonyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonyl chloride.

    Acrylamide Formation: The sulfonyl chloride intermediate is then reacted with 2,3-dichloroacrylamide under basic conditions to form the desired acrylamide derivative.

    Methoxypyridine Addition: Finally, the 6-methoxy-3-pyridinyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro groups, potentially converting them to hydrogen atoms or other functional groups.

    Substitution: The chloro groups are susceptible to nucleophilic substitution reactions, which can introduce a variety of functional groups depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include dechlorinated derivatives or alcohols.

    Substitution: Products vary widely depending on the nucleophile but can include amides, ethers, or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The sulfonyl and chloro groups could play crucial roles in binding interactions with the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the sulfonyl group, which may affect its reactivity and binding properties.

    3-[(4-Chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the 2,3-dichloro substitution, potentially altering its chemical behavior.

    2,3-Dichloro-3-[(4-methylbenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Substitutes the 4-chloro group with a methyl group, which could influence its physical and chemical properties.

Uniqueness

The unique combination of functional groups in 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide provides it with distinct reactivity and potential applications compared to its analogs. The presence of both chloro and sulfonyl groups, along with the methoxypyridine moiety, offers a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

(Z)-2,3-dichloro-3-[(4-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O4S/c1-25-13-7-6-12(8-20-13)21-16(22)14(18)15(19)26(23,24)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMOMSIUHSPMI-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=C(C=C2)Cl)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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